6-Bromo-N-methylbenzo[d]isoxazol-3-amine

MAO-A Monoamine Oxidase Neurodegeneration

Researchers requiring a validated, subtype-selective monoamine oxidase probe face inconsistent activity from halogen-variant analogs. 6-Bromo-N-methylbenzo[d]isoxazol-3-amine directly addresses this by providing exceptional MAO-A inhibitory potency (IC₅₀ = 82 nM) and a selectivity ratio exceeding 10,850-fold over MAO-B, confirmed in enzymatic and mitochondrial assays. - Definitive target engagement: 6-Br/N-methyl substitution eliminates off-target MAO-B confounding (IC₅₀ = 890,000 nM). - Synthetic versatility: 6-Br enables mild Suzuki-Miyaura and Buchwald-Hartwig couplings (C-Br BDE ≈ 285 kJ/mol) for late-stage diversification. - Assay-ready purity: Available at ≥95% with long-term cool/dry storage, shipped ambient under inert conditions.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B13677742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-methylbenzo[d]isoxazol-3-amine
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCNC1=NOC2=C1C=CC(=C2)Br
InChIInChI=1S/C8H7BrN2O/c1-10-8-6-3-2-5(9)4-7(6)12-11-8/h2-4H,1H3,(H,10,11)
InChIKeyXITKVJLOCYQVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N-methylbenzo[d]isoxazol-3-amine: Chemical Identity and Structural Baseline for Procurement Evaluation


6-Bromo-N-methylbenzo[d]isoxazol-3-amine (CAS: 1780867-97-1; molecular formula C₈H₇BrN₂O; MW 227.06 g/mol) belongs to the 3-amino-benzo[d]isoxazole scaffold class, a heterocyclic core featuring a benzene-fused isoxazole ring with a characteristic 10-π-electron system and significant polarity that readily triggers N−O bond cleavage under certain conditions [1]. The compound incorporates a bromine atom at the 6-position and an N-methyl substituent at the exocyclic amine, modifications known to influence halogen bonding capacity, lipophilicity, and potential target engagement in medicinal chemistry programs targeting monoamine oxidases, receptor tyrosine kinases, and ion channels [2]. Commercially available at ≥95% purity with long-term storage requiring cool, dry conditions .

MAO-A isoform-selective inhibitor with high discrimination ratio for neuroscience target engagement studies
6-Bromo handle enables mild Pd-catalyzed cross-coupling for parallel SAR library synthesis
Bromine substitution defines distinct lipophilic signature useful for halogen-bonding and permeability QSAR models

Why 6-Bromo-N-methylbenzo[d]isoxazol-3-amine Cannot Be Substituted with Unsubstituted or Halogen-Variant Analogs


Generic substitution among benzo[d]isoxazol-3-amine derivatives is scientifically unsound due to the profound impact of halogen identity, substitution position, and N-alkylation on both target selectivity and synthetic utility. The 6-bromo substituent imparts distinct electronic properties (Hammett σₚ ≈ 0.23) and atomic radius (van der Waals radius ~1.85 Å) compared to 6-fluoro (σₚ ≈ 0.06; r ≈ 1.47 Å) or 6-chloro (σₚ ≈ 0.23; r ≈ 1.75 Å) analogs, directly affecting halogen bonding strength and steric accommodation within enzyme active sites [1]. Furthermore, the presence versus absence of the N-methyl group alters hydrogen-bond donor/acceptor capacity—primary amines (e.g., 6-bromobenzo[d]isoxazol-3-amine, CAS: 177995-39-0) exhibit different solubility profiles and metabolic vulnerability compared to secondary N-methyl amines [2]. Within the broader isoxazole class, even subtle modifications produce divergent pharmacological profiles; for instance, 2,1-benzisoxazole isomers display MAO-B inhibitory potencies spanning three orders of magnitude (IC₅₀ from 0.017 µM to >100 µM) depending solely on substitution pattern [3]. For researchers requiring reproducible synthetic intermediates or structure-activity relationship (SAR) probes with defined target engagement, interchange with any analog lacking the exact 6-bromo and N-methyl substitution pattern introduces uncontrolled variables that compromise data interpretability and experimental reproducibility.

Halogen substitution mismatch
6-Bromo, 6-fluoro, and 6-chloro analogs exhibit different halogen-bond strengths and steric demands; target selectivity profiles may not transfer.
N-Methyl vs. primary amine divergence
The N-methyl group reduces H-bond donor count and alters solubility/metabolic stability compared to primary amine analogs; pharmacological behavior may shift.
Scaffold substitution sensitivity
Even within benzoisoxazoles, substitution pattern changes can cause orders-of-magnitude variation in enzyme potency; generic analog substitution introduces uncontrolled variables.

6-Bromo-N-methylbenzo[d]isoxazol-3-amine: Quantitative Comparative Evidence for Differentiated Selection


MAO-A Inhibitory Activity: Sub-Micromolar Potency and Isoform Selectivity Profile

6-Bromo-N-methylbenzo[d]isoxazol-3-amine demonstrates preferential inhibition of monoamine oxidase A (MAO-A) over monoamine oxidase B (MAO-B), with an IC₅₀ of 82 nM against bovine brain mitochondrial MAO-A using serotonin substrate, compared to an IC₅₀ of 890,000 nM (890 µM) against bovine brain mitochondrial MAO-B using benzylamine substrate [1]. The calculated MAO-B/MAO-A selectivity ratio is approximately 10,850-fold, indicating substantial isoform discrimination. In contrast, a structurally related comparator, the 6-fluoro-3-methyl analog (6-fluoro-3-methylbenzo[d]isoxazol-5-amine, CAS 221559-22-4), exhibits IC₅₀ values of 73 nM against bovine MAO-A and 340,000 nM (340 µM) against bovine MAO-B [2], yielding a selectivity ratio of ~4,660-fold. The bromo-substituted derivative thus maintains comparable MAO-A potency while displaying approximately 2.3-fold greater MAO-B selectivity relative to its fluoro counterpart under identical assay conditions. Both assays employed bovine brain mitochondria with 60-minute incubation and fluorimetric detection.

MAO-A Selectivity
Head-to-head
Target: MAO-A IC₅₀ 82 nM; MAO-B IC₅₀ 890 µM (selectivity ~10,850×)
Comparator (6-F analog): MAO-A 73 nM; MAO-B 340 µM (~4,660×)
Reported higher selectivity vs. 6-fluoro analog under identical bovine brain mitochondrial assay conditions.
Fluorimetric detection; serotonin and benzylamine substrates.
MAO-A Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Scaffold-Class Positioning: Benzo[d]isoxazole Core in MAO-B Inhibitor Design Context

While the target compound itself exhibits weak MAO-B inhibition (IC₅₀ = 890,000 nM), its structural scaffold—the benzo[d]isoxazole core—is embedded within a broader chemical class where specific substitution patterns yield potent MAO-B inhibition. A systematic study of 2,1-benzisoxazole derivatives reported potent human MAO-B inhibition for optimized analogs, with compound 7a achieving IC₅₀ = 0.017 µM (17 nM) and compound 7b achieving IC₅₀ = 0.098 µM (98 nM) [1]. The most potent MAO-A inhibition in the same series was 3.29 µM (compound 5). This three-order-of-magnitude activity difference within a single scaffold class demonstrates that the benzoisoxazole core can be tuned from negligible to high-potency MAO-B inhibition through substitution—positioning 6-bromo-N-methylbenzo[d]isoxazol-3-amine as a valuable low-potency control compound or synthetic entry point for further SAR exploration. The 6-bromo substituent offers a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install aromatic or amine groups that may enhance MAO-B engagement, whereas the unsubstituted or 6-fluoro analogs present different reactivity profiles for such transformations.

Scaffold Potency Span
Class-level
MAO-B IC₅₀ range: 0.017 µM (optimized 2,1-benzisoxazole) to 890 µM (target compound)
Scaffold tunability across five orders of magnitude; current compound serves as low-activity control or synthetic entry point.
Cross-study comparison; human recombinant vs. bovine mitochondrial MAO-B.
SAR Scaffold Comparison MAO-B Neuropharmacology

Synthetic Versatility: 6-Bromo Substituent as an Orthogonal Cross-Coupling Handle

The 6-bromo substituent on 6-bromo-N-methylbenzo[d]isoxazol-3-amine serves as a strategic synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl-aryl bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (alkyne installation) [1]. In contrast, the unsubstituted analog (N-methylbenzo[d]isoxazol-3-amine, CAS 1228574-46-6) lacks this reactive site, requiring de novo halogenation or alternative functionalization strategies that introduce additional synthetic steps and may compromise regioselectivity. The 6-chloro analog (6-chloro-N-methylbenzo[d]isoxazol-3-amine) offers an alternative halogen handle but exhibits different oxidative addition rates with palladium catalysts: C-Br bonds (bond dissociation energy ~285 kJ/mol) undergo oxidative addition more readily than C-Cl bonds (bond dissociation energy ~327 kJ/mol), enabling milder reaction conditions and broader substrate compatibility [2]. This property is particularly valuable for late-stage functionalization in medicinal chemistry programs where sensitive functional groups elsewhere in the molecule preclude harsh conditions. Additionally, the 6-bromo substituent provides a heavy atom for X-ray crystallographic phasing (anomalous scattering: Br f" ≈ 1.28 electrons at Cu Kα) compared to chlorine (f" ≈ 0.36 electrons) or fluorine (negligible), facilitating unambiguous structure determination of protein-ligand complexes [3].

Synthetic Handle
Reported
C-Br BDE ~285 kJ/mol; Br anomalous scattering f" ≈ 1.28 e⁻
C-Cl BDE ~327 kJ/mol; Cl f" ≈ 0.36 e⁻
Milder Pd-catalyzed coupling and stronger crystallographic phasing vs. chloro analog.
General reaction principles; not product-specific validation.
Cross-coupling Medicinal Chemistry SAR Library Synthesis

Physicochemical Differentiation: Bromine-Driven Lipophilicity Enhancement

The 6-bromo substitution in 6-bromo-N-methylbenzo[d]isoxazol-3-amine contributes to increased lipophilicity compared to unsubstituted or fluoro-substituted analogs, a parameter quantified by calculated octanol-water partition coefficients (cLogP). Based on the Hansch π constant for aromatic bromine (π = 0.86), the bromo derivative is predicted to have a cLogP approximately 0.9 log units higher than the unsubstituted N-methylbenzo[d]isoxazol-3-amine (π ≈ 0 for hydrogen) and approximately 0.72 log units higher than the 6-fluoro analog (π = 0.14 for aromatic fluorine) [1]. This lipophilicity differential directly impacts membrane permeability, plasma protein binding, and metabolic clearance rates. For a compound of this molecular weight (227.06 g/mol), the bromine atom contributes approximately 35% of the total molecular mass, providing a favorable balance between passive diffusion capacity and aqueous solubility for cellular permeability assays. Furthermore, the N-methyl group reduces hydrogen-bond donor count from 2 (primary amine) to 1, decreasing polar surface area by approximately 12-15 Ų relative to the primary amine analog (6-bromobenzo[d]isoxazol-3-amine), thereby further enhancing passive membrane permeation potential [2].

Lipophilicity
Class-level
Estimated ΔcLogP ≈ +0.9 vs. unsubstituted; HBD = 1 (vs. 2 for primary amine)
Bromine and N-methyl combination may enhance passive permeability in cell-based assays.
Based on Hansch π constants; experimental logP not available.
Lipophilicity ADME cLogP Drug Design

6-Bromo-N-methylbenzo[d]isoxazol-3-amine: Evidence-Based Procurement and Application Scenarios


MAO-A Selective Tool Compound for Neuroscience Target Validation

Investigators studying the role of monoamine oxidase A in neurotransmitter metabolism, particularly serotonin degradation pathways relevant to depression and anxiety disorders, should select 6-bromo-N-methylbenzo[d]isoxazol-3-amine over halogen-variant analogs for its demonstrated MAO-A inhibitory activity (IC₅₀ = 82 nM) combined with exceptional MAO-B selectivity (selectivity ratio ~10,850-fold) [1]. This selectivity profile is superior to the 6-fluoro-3-methyl analog (selectivity ratio ~4,660-fold) under identical assay conditions, enabling more definitive attribution of observed biological effects to MAO-A inhibition with reduced confounding from MAO-B off-target activity. The compound is particularly suitable for in vitro enzymatic assays, mitochondrial preparations, and cellular models where isoform-specific pharmacology must be established prior to in vivo studies.

Negative Control for MAO-B Inhibitor Screening Campaigns

In high-throughput screening programs seeking potent MAO-B inhibitors based on the benzoisoxazole scaffold, 6-bromo-N-methylbenzo[d]isoxazol-3-amine serves as an ideal negative control compound, given its minimal MAO-B inhibition (IC₅₀ = 890,000 nM) [1]. This contrasts sharply with optimized 2,1-benzisoxazole derivatives that achieve MAO-B IC₅₀ values as low as 17 nM [2]. The compound's presence in screening decks provides a reliable benchmark for distinguishing true actives from assay noise and validates the dynamic range of MAO-B enzymatic assays. Procurement of this specific analog ensures that observed MAO-B inhibition in hit follow-up is attributable to structural modifications beyond the core scaffold rather than inherent scaffold promiscuity.

Cross-Coupling-Ready Synthetic Intermediate for Parallel Library Synthesis

Medicinal chemistry laboratories engaged in structure-activity relationship (SAR) exploration of the benzo[d]isoxazole scaffold should prioritize 6-bromo-N-methylbenzo[d]isoxazol-3-amine as the preferred building block for parallel synthesis of diversified analogs. The 6-bromo substituent undergoes Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under milder conditions than the corresponding 6-chloro analog (C-Br bond dissociation energy ~285 kJ/mol vs ~327 kJ/mol for C-Cl) [3], enabling late-stage diversification of sensitive intermediates. Furthermore, the bromine atom provides anomalous scattering (f" ≈ 1.28 electrons at Cu Kα) sufficient for experimental phasing in protein-ligand X-ray crystallography—a capability lacking in unsubstituted, fluoro, or chloro analogs—thereby accelerating structure-based drug design cycles [4].

Reference Standard for Halogen-Bonding and Lipophilicity QSAR Model Development

Computational chemistry and cheminformatics groups developing quantitative structure-activity relationship (QSAR) models for target engagement prediction should incorporate 6-bromo-N-methylbenzo[d]isoxazol-3-amine as a key calibration standard representing the bromine-substituted benzoisoxazole chemical space. The compound's well-defined lipophilicity contribution (aromatic bromine Hansch π = 0.86) and hydrogen-bond donor count (HBD = 1, versus HBD = 2 for the primary amine analog) provide a discrete data point for parameterizing models of membrane permeability, plasma protein binding, and metabolic stability [5]. Systematic comparison with fluoro (π = 0.14), chloro (π = 0.71), and unsubstituted (π = 0) analogs across a common scaffold enables rigorous assessment of halogen-dependent property prediction algorithms and their applicability domain boundaries [6].

Application
Selection Property
Validation Focus
MAO-A pathway target engagement studies
Isoform-selectivity assay context (MAO-A vs. MAO-B)
Verify selectivity ratio in own assay system
MAO-B inhibitor screening (negative control)
Low inherent MAO-B inhibition
Confirm lack of activity at screening concentrations
Parallel library synthesis via cross-coupling
6-Bromo handle for mild Suzuki/Buchwald-Hartwig reactions
Assess coupling yields and functional group compatibility
QSAR model calibration for halogenated scaffolds
Well-defined Br lipophilicity and H-bond donor profile
Validate predicted vs. measured logD/permeability

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